4-クロロフェニルウレア

概要

科学的研究の応用

4-Chlorophenylurea has a wide range of scientific research applications:

Chemistry: It is used as a precursor in the synthesis of various chemical compounds.

Biology: It serves as a tool for studying the inhibition of factor Xa, which is crucial in the coagulation cascade.

Medicine: Its role as an anticoagulant makes it a potential candidate for the development of new therapeutic agents.

Industry: It is used in the production of pesticides and other agrochemicals

準備方法

化学反応の分析

4-クロロフェニルウレアは、以下を含むさまざまな化学反応を起こします。

酸化: この反応は通常、過酸化水素や過マンガン酸カリウムなどの酸化剤の使用を伴います。

還元: 一般的な還元剤には、水素化リチウムアルミニウムや水素化ホウ素ナトリウムがあります。

置換: この反応は、水酸化ナトリウムや水酸化カリウムなどの試薬が使用される求核置換反応を伴うことがよくあります。

これらの反応から生成される主要な生成物は、使用される特定の条件や試薬によって異なります。

科学研究の用途

4-クロロフェニルウレアには、幅広い科学研究の用途があります。

化学: さまざまな化学化合物の合成における前駆体として使用されます。

生物学: それは、凝固カスケードにおいて重要な役割を果たす因子Xaの阻害を研究するためのツールとして役立ちます。

医学: その抗凝固剤としての役割は、新しい治療薬の開発のための潜在的な候補となります。

作用機序

類似化合物との比較

4-クロロフェニルウレアは、因子Xaの特異的な阻害のためにユニークです。類似の化合物には以下が含まれます。

フォンダパリヌクスナトリウム: アンチトロンビン依存性因子Xa阻害剤。

エドキサバン: 脳卒中予防に使用される経口因子Xa阻害剤。

アピキサバン: 経口で活性な凝固因子Xa阻害剤であり、抗凝固作用を示します

これらの化合物は、作用機序が似ていますが、薬物動態と臨床的用途が異なります。

生物活性

4-Chlorophenylurea (CPU) is a compound that has garnered attention for its biological activities, particularly in the context of cancer research and toxicological studies. This article aims to provide a comprehensive overview of the biological activity associated with 4-chlorophenylurea, including its mechanisms of action, effects on various cell types, and relevant case studies.

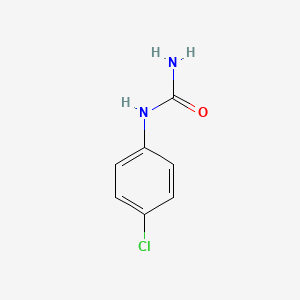

4-Chlorophenylurea is a derivative of urea that possesses a chlorine atom at the para position of the phenyl ring. This structural modification influences its biological activity, particularly in inhibiting cellular processes associated with tumor growth. Research indicates that compounds related to CPU, such as N-(4-chlorophenyl)urea, have shown significant therapeutic activity against human and rodent tumor models by targeting mitochondrial functions .

Mechanism Insights:

- Mitochondrial Targeting: Studies suggest that 4-chlorophenylurea and its analogs may concentrate in mitochondria, leading to morphological changes such as mitochondrial enlargement within 24 hours of treatment .

- NADH Oxidase Inhibition: The compound has been shown to inhibit NADH oxidase activity in HeLa cells, indicating a potential mechanism for its antitumor effects .

Antitumor Activity

The antitumor properties of 4-chlorophenylurea derivatives have been extensively studied. For instance, N-(5-indanylsulfonyl)-N'-(4-chlorophenyl)urea has demonstrated cytotoxic effects against human colon adenocarcinoma cells. The drug's cytotoxicity was found to be concentration-dependent, with significant inhibition of nucleic acid synthesis occurring at supralethal concentrations .

Toxicological Studies

The toxicological profile of 4-chlorophenylurea has been evaluated through various studies. It has been linked to both beneficial and harmful effects depending on the concentration and exposure duration.

Case Studies

- Human Colon Adenocarcinoma Cells : A study on the effects of N-(5-indanylsulfonyl)-N'-(4-chlorophenyl)urea on GC3/c1 human colon adenocarcinoma cells revealed a significant reduction in growth rate at certain concentrations, suggesting its potential as an anticancer agent .

- Toxicity Assessment : A comprehensive evaluation of diflubenzuron, which metabolizes into CPU, highlighted both acute and chronic toxicity profiles across various animal models. The studies indicated dose-dependent effects on liver and kidney functions over extended periods .

特性

IUPAC Name |

(4-chlorophenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O/c8-5-1-3-6(4-2-5)10-7(9)11/h1-4H,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RECCURWJDVZHIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5041512 | |

| Record name | 4-Chlorophenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>25.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26657443 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

140-38-5, 1967-26-6 | |

| Record name | 4-Chlorophenylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=140-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chlorophenylurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, (4-chlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001967266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chlorophenylurea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400071 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chlorophenylurea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12971 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chlorophenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-chlorophenyl)urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.921 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLOROPHENYLUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52HM99ELKB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。